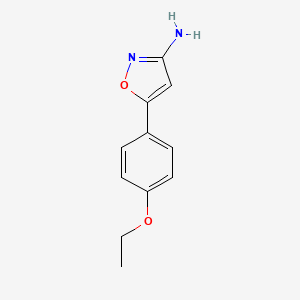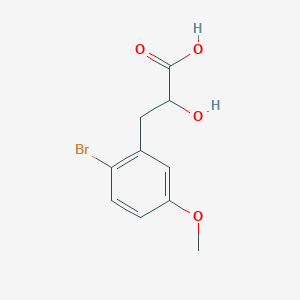![molecular formula C8H18N2 B13535398 {1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine is a chemical compound with the molecular formula C8H18N2 It is known for its unique structure, which includes a cyclobutyl ring substituted with a dimethylamino group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Dimethylamino)methyl]cyclobutyl}methanamine typically involves the reaction of cyclobutylmethanamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclobutylmethanamine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are performed under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutylmethanamine derivatives.
Scientific Research Applications
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(Dimethylamino)methyl]cyclobutyl}methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {1-[(Methylamino)methyl]cyclobutyl}methanamine
- {1-[(Dimethylamino)methyl]cyclopropyl}methanamine
- {1-[(Dimethylamino)methyl]cyclopentyl}methanamine
Uniqueness
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine is unique due to its specific cyclobutyl ring structure and the presence of both dimethylamino and methanamine groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
[1-[(dimethylamino)methyl]cyclobutyl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8(6-9)4-3-5-8/h3-7,9H2,1-2H3 |
InChI Key |
AEIVLHAXVQMNGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





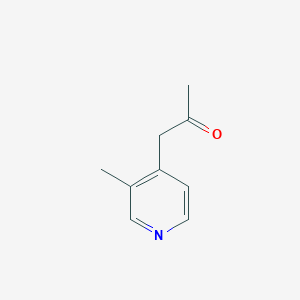
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)


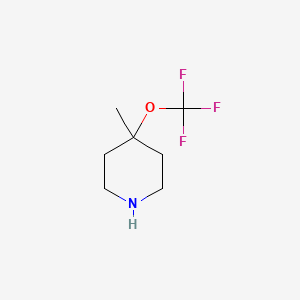
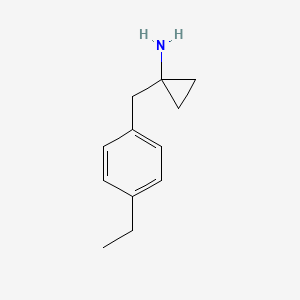
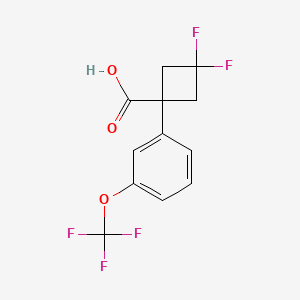

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
